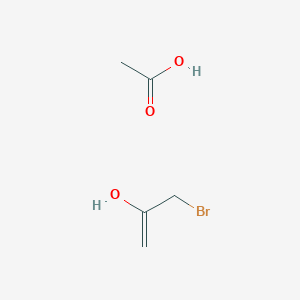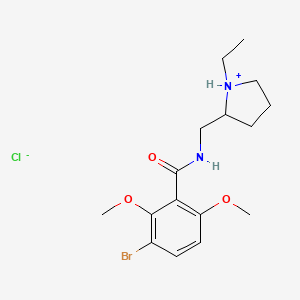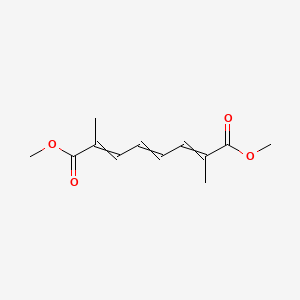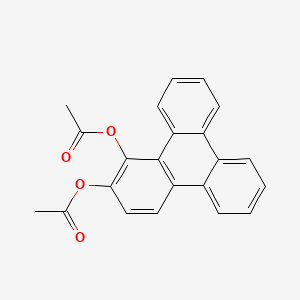
Triphenylene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylene-1,2-diyl diacetate is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties. This compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the triphenylene core. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
Aplicaciones Científicas De Investigación
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
Mecanismo De Acción
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylene: The parent compound, known for its discotic liquid crystalline properties.
Heptaalkoxytriphenylenes: Substituted derivatives with enhanced liquid crystalline behavior.
Triphenylene-BODIPY hybrids: Compounds combining triphenylene with BODIPY dyes for advanced photophysical properties.
Uniqueness
Triphenylene-1,2-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable columnar liquid crystalline phases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
84040-74-4 |
|---|---|
Fórmula molecular |
C22H16O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
Clave InChI |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


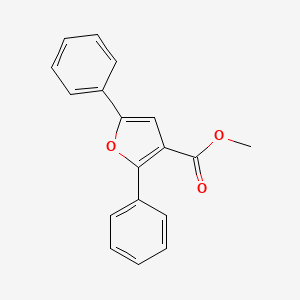
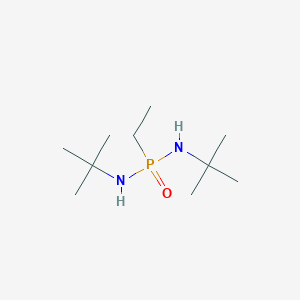


![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
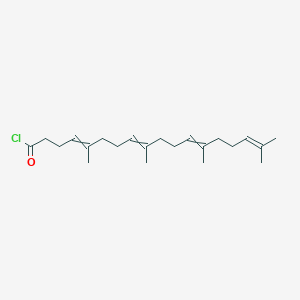
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

